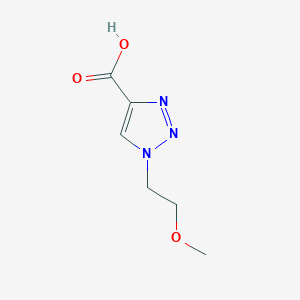![molecular formula C12H10F3N3O2 B1517756 5-ethyl-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1096934-94-9](/img/structure/B1517756.png)
5-ethyl-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid
Vue d'ensemble
Description
5-Ethyl-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid, also known by its IUPAC name 5-ethyl-2-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid, is a synthetic organic compound used in a variety of scientific research applications. It is a colorless solid, soluble in organic solvents. It is a versatile molecule that can be used as a building block for the synthesis of other compounds.
Applications De Recherche Scientifique
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its triazole ring can participate in various reactions, including nucleophilic substitution and cycloadditions, which are fundamental in constructing complex molecules . The presence of the trifluoromethyl group can enhance the reactivity and stability of intermediates, making it a valuable component in the synthesis of pharmaceuticals and agrochemicals.
Antimicrobial Activity
Imidazole derivatives, like our compound, exhibit a broad spectrum of biological activities. They have been found to possess antibacterial, antifungal, and antiviral properties . This makes them potential candidates for developing new antimicrobial agents, especially in the face of rising antibiotic resistance.
Drug Development
The trifluoromethyl group is a common moiety in medicinal chemistry due to its ability to improve the pharmacokinetic properties of drugs. It can increase the lipophilicity and metabolic stability of compounds, leading to better drug potency and efficacy . This compound could be used in the design of new drugs targeting various diseases.
Diagnostic Imaging
Compounds containing the trifluoromethyl group have applications in diagnostic imaging, such as positron emission tomography (PET). They can serve as imaging agents that help in the diagnosis and monitoring of diseases like Alzheimer’s. The electron-withdrawing nature of the trifluoromethyl group enhances the binding affinity to biological targets, improving imaging quality.
Enzyme Inhibition
The compound’s ability to interact with enzymes through hydrogen bonding and other non-covalent interactions makes it a potential inhibitor for various enzymes. For instance, it could be used to study the inhibition of reverse transcriptase, which is crucial in the replication of retroviruses . This application is particularly relevant in the research of antiviral drugs.
Propriétés
IUPAC Name |
5-ethyl-1-[2-(trifluoromethyl)phenyl]triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O2/c1-2-8-10(11(19)20)16-17-18(8)9-6-4-3-5-7(9)12(13,14)15/h3-6H,2H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXEGPMSAULRUAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=NN1C2=CC=CC=C2C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



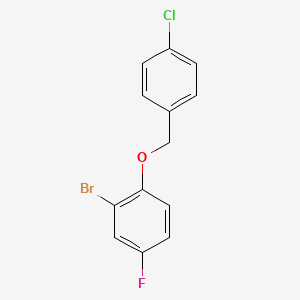
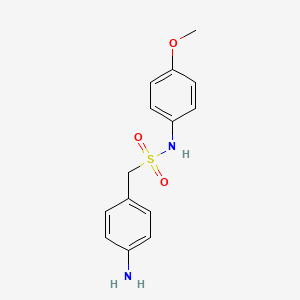
![3-bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1517675.png)
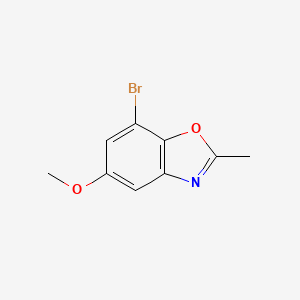
![1-{2-[(3,4-Dimethoxyphenyl)methyl]-4-methyl-1,3-thiazol-5-yl}ethan-1-one](/img/structure/B1517677.png)
![6-[3-(Benzyloxy)phenyl]pyridazin-3-ol](/img/structure/B1517678.png)
![5-[(4-Bromophenoxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1517680.png)


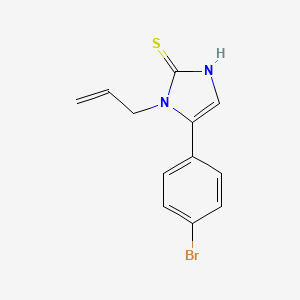

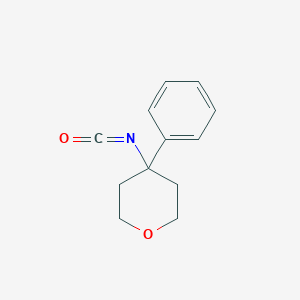
![5-Bromobenzo[d]isoxazol-3-ylamine](/img/structure/B1517689.png)
